molecular formula C13H24N2O4S B6995181 1-[4-(2,2-Dimethoxyacetyl)piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one

1-[4-(2,2-Dimethoxyacetyl)piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one

Cat. No.: B6995181
M. Wt: 304.41 g/mol
InChI Key: LDHQOQXLSDFCCJ-UHFFFAOYSA-N
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Description

1-[4-(2,2-Dimethoxyacetyl)piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one is a complex organic compound that features a piperazine ring substituted with a dimethoxyacetyl group, a methyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,2-Dimethoxyacetyl)piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,2-Dimethoxyacetyl)piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the dimethoxyacetyl moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(2,2-Dimethoxyacetyl)piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2,2-Dimethoxyacetyl)piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The piperazine ring is known to act as a ligand for several receptor types, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Quetiapine: An antipsychotic drug with a piperazine ring.

    Aripiprazole: Another antipsychotic with a similar piperazine structure.

    Sitagliptin: A diabetes medication featuring a piperazine moiety.

Uniqueness

1-[4-(2,2-Dimethoxyacetyl)piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyacetyl and methylsulfanyl groups differentiates it from other piperazine derivatives, potentially leading to unique interactions with biological targets .

Properties

IUPAC Name

1-[4-(2,2-dimethoxyacetyl)piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4S/c1-10(9-20-4)11(16)14-5-7-15(8-6-14)12(17)13(18-2)19-3/h10,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHQOQXLSDFCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)C(=O)N1CCN(CC1)C(=O)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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